molecular formula C7H6Br2N2O2 B2370970 3,5-Dibromo-4-hydroxybenzohydrazide CAS No. 857537-46-3

3,5-Dibromo-4-hydroxybenzohydrazide

Cat. No.: B2370970
CAS No.: 857537-46-3
M. Wt: 309.945
InChI Key: GXDMLROKVHNPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-hydroxybenzohydrazide (DBHH) is a chemical compound used in various scientific and industrial applications. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

A series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids have been prepared . N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has been studied by X-ray diffraction analysis . Its molecule forms a hydrogen bond with a solvating ethanol molecule .


Molecular Structure Analysis

The molecular formula of this compound is C7H6Br2N2O2 . The molecular weight is 309.94 .


Chemical Reactions Analysis

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . In a study, a new oxidative decarboxylation pathway for DBHB catabolism was identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Dioxomolybdenum(VI) complexes derived from 3,5-Dibromo-4-hydroxybenzohydrazide exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Xue, Deng, Xu, & Wang, 2016).
  • Synthesized compounds including this compound derivatives have shown strong antibacterial activity and good antifungal activity (Nagalakshmi, 2008).
  • Various acylhydrazone derivatives including those of this compound have been noted for their antibacterial and antifungal activities (Feng, Xue, & Zhang, 2014).

Herbicide Resistance and Detoxification

  • The gene encoding a specific nitrilase that converts this compound to its primary metabolite has been identified, enabling the creation of transgenic plants with resistance to the herbicide (Stalker, Mcbride, & Malyj, 1988).

Environmental and Biological Degradation

  • The anaerobic biodegradability and aerobic transformation of this compound under various conditions have been examined, showing its depletion under specific environmental conditions (Knight, Berman, & Häggblom, 2003).
  • A novel pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism, a derivative of this compound, involving oxidative decarboxylation has been identified in a microbial strain (Chen et al., 2018).

Molecular and Structural Analysis

  • The synthesis, characterization, and crystal structures of various complexes including those derived from this compound have been investigated, providing insight into their molecular geometry and interactions (Cao & Lu, 2009).

Antitumor Activity

  • Some derivatives of this compound have shown inhibitory effects on the growth of a range of cancer cell lines, indicating potential for antitumor activity (Bhole & Bhusari, 2011).

Applications in Drug Development

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed then seek immediate medical assistance . Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

Properties

IUPAC Name

3,5-dibromo-4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDMLROKVHNPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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